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Introduction
OptoBI-1 is a photoswitchable agonist for Transient Receptor Potential Canonical (TRPC)

channels, specifically TRPC3, TRPC6, and TRPC7.[1][2] This novel photopharmacological tool

provides precise spatiotemporal control over calcium (Ca²⁺) signaling in living cells, making it

an invaluable asset for studying a wide range of physiological and pathophysiological

processes.[3][4] OptoBI-1 is a derivative of the TRPC3/6/7 agonist GSK1702934A, modified

with an azobenzene photoswitch.[3] This modification allows for reversible activation and

deactivation of TRPC channels using light. The trans-isomer of OptoBI-1 is inactive, while

illumination with ultraviolet (UV) light (~365 nm) converts it to the active cis-isomer, leading to

channel opening and Ca²⁺ influx. Subsequent illumination with blue light (~430 nm) rapidly

reverts the molecule to its inactive trans state, closing the channels. This ability to optically

control TRPC channel activity enables researchers to investigate the downstream

consequences of Ca²⁺ signaling with high precision.

These application notes provide detailed protocols for utilizing OptoBI-1 in combination with

fluorescence imaging techniques to monitor intracellular Ca²⁺ dynamics.

Quantitative Data Summary
The following table summarizes the key photophysical and pharmacological properties of

OptoBI-1.
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Parameter Value Source

Target Channels TRPC3, TRPC6, TRPC7

EC₅₀ (active cis-form for

TRPC3)
~0.1 µM

Activation Wavelength (trans to

cis)
365 nm

Deactivation Wavelength (cis

to trans)
430 nm

Thermal Relaxation (cis to

trans in dark)
~50 minutes

Molecular Weight 523.67 g/mol

Solubility Soluble to 10 mM in DMSO

Signaling Pathway
The activation of TRPC channels by OptoBI-1 initiates a signaling cascade primarily driven by

the influx of Ca²⁺. This increase in intracellular Ca²⁺ can then modulate a variety of

downstream cellular processes.

Optical Control OptoBI-1 Isomerization

Channel Gating

Cellular Response

UV Light (365 nm) OptoBI-1 (trans)
Inactive

Activation

Blue Light (430 nm)

OptoBI-1 (cis)
Active

Deactivation

TRPC3/6/7 Channel
(Closed)

Unbinds and Closes

TRPC3/6/7 Channel
(Open)

Binds and Opens Ca²⁺ Influx Downstream
Signaling Cascades

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: OptoBI-1 signaling pathway.

Experimental Workflow
The general workflow for a typical experiment involves cell preparation, loading with a

fluorescent calcium indicator, application of OptoBI-1, and subsequent imaging with controlled

light stimulation.
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1. Cell Culture
(e.g., HEK293, Neurons)

2. Load with Ca²⁺ Indicator
(e.g., Fluo-4 AM or R-GECO)

3. Apply OptoBI-1

4. Place on Microscope Stage

5. Record Baseline Fluorescence

6. Activate OptoBI-1
(365 nm UV light)

7. Image Ca²⁺ Response

8. Deactivate OptoBI-1
(430 nm blue light)

9. Image Recovery

10. Data Analysis

Click to download full resolution via product page

Caption: General experimental workflow.
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Detailed Protocols
Protocol 1: Live-Cell Calcium Imaging using a Chemical
Indicator (Fluo-4 AM)
This protocol is suitable for use with confocal or widefield fluorescence microscopes.

Materials:

Cells expressing endogenous or overexpressed TRPC3, TRPC6, or TRPC7 channels (e.g.,

EA.hy926 or HEK293-TRPC3)

Cell culture medium

Glass-bottom imaging dishes

OptoBI-1 (10 mM stock in DMSO)

Fluo-4 AM (1 mM stock in DMSO)

Pluronic F-127 (20% w/v in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Fluorescence microscope equipped with light sources for 365 nm and 430 nm stimulation,

and appropriate filters for Fluo-4 imaging (excitation ~490 nm, emission ~515 nm).

Procedure:

Cell Preparation:

Plate cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve

70-80% confluency.

Fluo-4 AM Loading:

Prepare a Fluo-4 AM loading solution by adding 2 µL of 1 mM Fluo-4 AM and 1 µL of 20%

Pluronic F-127 to 1 mL of HBSS for a final concentration of 2 µM Fluo-4 AM.
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Wash cells once with HBSS.

Incubate cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

Wash cells twice with HBSS to remove excess dye.

Add fresh HBSS to the dish for imaging.

OptoBI-1 Application:

Prepare the desired concentration of OptoBI-1 in HBSS from the 10 mM DMSO stock. A

final concentration of 1-10 µM is a good starting point.

Add the OptoBI-1 solution to the cells and incubate for 5-10 minutes at room temperature

in the dark.

Imaging:

Place the dish on the microscope stage.

Locate the cells of interest using brightfield or low-intensity fluorescence.

Acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal.

To activate OptoBI-1, illuminate the region of interest with 365 nm light. The duration and

intensity of the UV light should be minimized to avoid phototoxicity and can range from a

few seconds to 15 seconds.

Continuously acquire images to monitor the increase in Fluo-4 fluorescence, indicating a

Ca²⁺ influx.

To deactivate OptoBI-1, illuminate the sample with 430 nm light for 10-30 seconds.

Continue imaging to observe the decay of the fluorescent signal back to baseline.

The activation/deactivation cycle can be repeated multiple times.

Data Analysis:
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Measure the mean fluorescence intensity of individual cells or regions of interest over

time.

Normalize the fluorescence signal (ΔF/F₀) to the baseline fluorescence (F₀).

Protocol 2: Live-Cell Calcium Imaging using a
Genetically Encoded Calcium Indicator (R-GECO)
This protocol is ideal for cells that are amenable to transfection and avoids the use of chemical

dyes. It is particularly useful for long-term or repeated experiments.

Materials:

Cells suitable for transfection (e.g., HEK293)

Plasmids for TRPC channel (e.g., YFP-TRPC3) and R-GECO expression

Transfection reagent

Cell culture medium

Glass-bottom imaging dishes

OptoBI-1 (10 mM stock in DMSO)

Imaging buffer (e.g., HBSS)

Fluorescence microscope with light sources for 365 nm and 430 nm, and appropriate filters

for R-GECO imaging (excitation ~560 nm, emission ~580 nm).

Procedure:

Cell Preparation and Transfection:

Plate cells on glass-bottom imaging dishes.

Co-transfect the cells with the TRPC channel and R-GECO plasmids according to the

manufacturer's protocol for the chosen transfection reagent.
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Allow 24-48 hours for protein expression.

OptoBI-1 Application:

Wash the transfected cells with imaging buffer.

Add imaging buffer containing the desired final concentration of OptoBI-1 (e.g., 10 µM).

Incubate for 5-10 minutes at room temperature in the dark.

Imaging:

Mount the dish on the microscope stage.

Identify cells successfully expressing both the TRPC channel (e.g., via YFP fluorescence)

and R-GECO.

Record a stable baseline of R-GECO fluorescence for 1-2 minutes.

Activate OptoBI-1 with a brief pulse of 365 nm light (e.g., 10 seconds).

Acquire a time-lapse series of the R-GECO fluorescence to capture the Ca²⁺ response.

Deactivate OptoBI-1 with 430 nm light (e.g., 30 seconds).

Monitor the return of the R-GECO signal to baseline.

Data Analysis:

Quantify the R-GECO fluorescence intensity over time for individual cells.

Express the change in fluorescence as a ratio (ΔF/F₀) to account for variations in

expression levels.

Considerations for Two-Photon Microscopy
While the above protocols are described for standard fluorescence microscopy, OptoBI-1 can

also be combined with two-photon microscopy. The use of two-photon excitation for imaging

the calcium indicator can offer advantages such as reduced phototoxicity and deeper tissue
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penetration. However, the activation of OptoBI-1 will still require a UV light source, which can

be delivered through the microscope's optics if available, or via a separate light path. Careful

consideration must be given to the potential for UV-induced damage, and the duration and

power of the 365 nm light should be minimized.

Troubleshooting and Best Practices
Phototoxicity: UV light can be damaging to cells. Use the lowest possible intensity and

duration of 365 nm light required for activation. It is crucial to perform control experiments

with UV light alone (without OptoBI-1) to assess any potential artifacts.

Indicator Bleaching: Both chemical and genetically encoded indicators can photobleach.

Minimize exposure to excitation light and use appropriate imaging settings.

Incomplete Deactivation: A small population of OptoBI-1 may remain in the cis state even

after blue light illumination. This can be assessed by comparing the baseline before the first

activation to the baseline after deactivation.

Cellular Health: Ensure cells are healthy and in a suitable imaging medium to maintain their

physiological state throughout the experiment.

Controls: Always include control groups, such as cells not treated with OptoBI-1 but

subjected to the same light stimulation protocol, and cells treated with OptoBI-1 but not

illuminated with UV light.

By following these protocols and considerations, researchers can effectively utilize OptoBI-1 to

optically control TRPC channels and gain deeper insights into the complex roles of Ca²⁺

signaling in cellular function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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